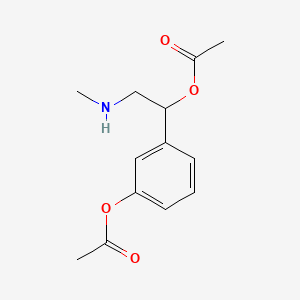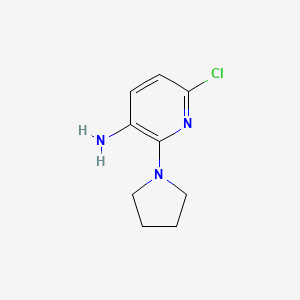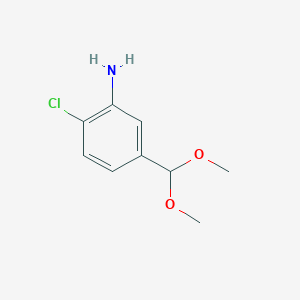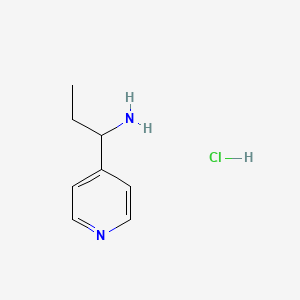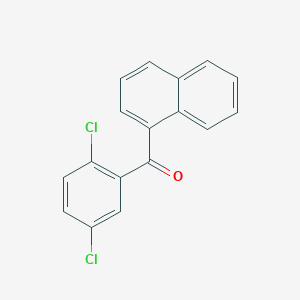![molecular formula C54H68ClN11O9S2 B12085333 N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B12085333.png)
N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SNIPER(ABL)-039 is a chimeric small molecule designed to induce the degradation of the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia (CML)These molecules recruit IAP ubiquitin ligases to target proteins, leading to their degradation via the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SNIPER(ABL)-039 involves the conjugation of two distinct ligands: one that binds to the BCR-ABL protein and another that interacts with an IAP ubiquitin ligase. The ligands are linked by a spacer of optimal length to ensure effective recruitment of the target protein to the ubiquitin ligase . The synthetic route typically involves:
Ligand Synthesis: Individual synthesis of the BCR-ABL ligand and the IAP ligand.
Spacer Attachment: Coupling of the ligands with a spacer molecule.
Final Conjugation: Combining the two ligand-spacer complexes to form the final SNIPER molecule.
Industrial Production Methods
Industrial production of SNIPER(ABL)-039 would likely follow similar synthetic routes but on a larger scale, utilizing automated synthesis and purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
SNIPER(ABL)-039 primarily undergoes:
Ubiquitylation: The process by which ubiquitin molecules are attached to the target protein, marking it for degradation.
Proteasomal Degradation: The tagged protein is recognized and degraded by the proteasome.
Common Reagents and Conditions
Ubiquitin Ligase: IAP ubiquitin ligases such as cIAP1 and XIAP.
Proteasome: The cellular machinery responsible for degrading ubiquitylated proteins.
Major Products
The major product of these reactions is the degraded fragments of the BCR-ABL protein, which are subsequently processed and recycled by the cell .
Scientific Research Applications
SNIPER(ABL)-039 has several applications in scientific research:
Cancer Therapy: It is primarily used to target and degrade the BCR-ABL protein in chronic myelogenous leukemia, thereby inhibiting cancer cell growth.
Protein Degradation Studies: It serves as a model compound for studying targeted protein degradation mechanisms and the ubiquitin-proteasome system.
Drug Development: SNIPER(ABL)-039 and similar compounds are being explored for their potential to target other undruggable proteins, expanding the scope of targeted therapies.
Mechanism of Action
SNIPER(ABL)-039 exerts its effects by recruiting an IAP ubiquitin ligase to the BCR-ABL protein. This recruitment facilitates the ubiquitylation of BCR-ABL, marking it for degradation by the proteasome. The degradation of BCR-ABL leads to a reduction in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
SNIPER(ER): Targets the estrogen receptor.
SNIPER(AR): Targets the androgen receptor.
PROTACs: Proteolysis-targeting chimeras that also induce targeted protein degradation
Uniqueness
SNIPER(ABL)-039 is unique in its ability to specifically target the BCR-ABL fusion protein, making it particularly effective in treating chronic myelogenous leukemia. Its design allows for high specificity and potency, distinguishing it from other protein degraders .
Properties
Molecular Formula |
C54H68ClN11O9S2 |
|---|---|
Molecular Weight |
1114.8 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C54H68ClN11O9S2/c1-34-11-8-16-40(55)47(34)62-51(70)43-31-57-54(77-43)61-44-30-45(59-36(3)58-44)64-19-21-65(22-20-64)46(67)32-74-26-25-72-23-24-73-27-28-75-39-15-9-14-38(29-39)49(68)41-33-76-52(60-41)42-17-10-18-66(42)53(71)48(37-12-6-5-7-13-37)63-50(69)35(2)56-4/h8-9,11,14-16,29-31,33,35,37,42,48,56H,5-7,10,12-13,17-28,32H2,1-4H3,(H,62,70)(H,63,69)(H,57,58,59,61) |
InChI Key |
PLCDNLSIFCGNNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCOC5=CC=CC(=C5)C(=O)C6=CSC(=N6)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2S-[1(S*),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B12085255.png)
![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine](/img/structure/B12085263.png)
![1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085276.png)
![(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B12085296.png)
